An In-depth Technical Guide to 3-Benzoylpiperidine Hydrochloride
An In-depth Technical Guide to 3-Benzoylpiperidine Hydrochloride
Introduction
3-Benzoylpiperidine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Structurally, it features a piperidine ring substituted at the 3-position with a benzoyl group. This arrangement provides a versatile scaffold for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The benzoylpiperidine fragment is recognized as a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 3-Benzoylpiperidine hydrochloride, offering valuable insights for researchers in the field.
Chemical Structure and Identification
The core structure of 3-Benzoylpiperidine hydrochloride consists of a saturated six-membered heterocycle containing nitrogen (piperidine) and an attached phenyl ketone (benzoyl) moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.
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IUPAC Name: Phenyl(piperidin-3-yl)methanone hydrochloride
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Molecular Weight: 225.717 g/mol [3]
The presence of the nitrogen atom in the piperidine ring and the carbonyl group of the benzoyl moiety makes this compound a key intermediate for further chemical modifications.
Physicochemical Properties
The physical and chemical properties of 3-Benzoylpiperidine hydrochloride are essential for its application in synthesis and drug formulation. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ClNO | [3][4][5] |
| Molecular Weight | 225.717 g/mol | [3] |
| Appearance | Typically a solid or colorless oil. | [3] |
| Solubility | Soluble in water and organic solvents like methanol and dichloromethane. | [3] |
| Purity | Commercially available in various purities, often ≥95-98%. | [4][6] |
| Storage Temperature | Recommended storage at 2-8°C. | [6] |
Synthesis and Reactivity
The synthesis of the benzoylpiperidine fragment is generally straightforward, involving safe and cost-effective reagents, which contributes to its frequent use in drug design.[1] A common synthetic route to 3-Benzoylpiperidine involves the reduction of 3-Benzoylpyridine.
A representative synthesis is the reduction of 3-benzoylpyridine using a catalytic system. For instance, trichlorosilane in the presence of a catalyst can be used to reduce the pyridine ring to a piperidine ring.[3]
Reaction Scheme: 3-Benzoylpyridine → 3-Benzoylpiperidine
The general procedure involves stirring 3-benzoylpyridine with a catalyst like N,N,N,N,N,N-hexamethylphosphoric triamide (HMPA) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere. Trichlorosilane is then added, and the reaction proceeds at room temperature.[3] After the reaction is complete, it is quenched with water, and the pH is adjusted. The product is then extracted, dried, and purified, typically using column chromatography.[3]
Caption: Synthesis of 3-Benzoylpiperidine via Reduction.
Pharmacological Profile and Applications
The benzoylpiperidine scaffold is a key component in a variety of pharmacologically active compounds. Its presence is notable in the structure of potent 5-HT₂A receptor antagonists like ketanserin and altanserin, which are used in studies of atypical antipsychotic agents.[2] Derivatives of 3-benzoylpiperidine are explored for their potential in treating a range of CNS disorders. The ability to modify the piperidine nitrogen allows for the introduction of different substituents, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.
Analytical Characterization: A Protocol for HPLC Analysis
Ensuring the purity and identity of 3-Benzoylpiperidine HCl is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A patent for the analysis of a related compound, 3-aminopiperidine, describes a method where it is first derivatized with benzoyl chloride and then analyzed by HPLC.[7] A similar approach can be adapted for 3-Benzoylpiperidine HCl.
Objective: To determine the purity of a 3-Benzoylpiperidine HCl sample using reverse-phase HPLC with UV detection.
Materials and Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
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3-Benzoylpiperidine HCl reference standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid (for pH adjustment)
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Volumetric flasks, pipettes, and vials
Experimental Protocol:
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Mobile Phase Preparation:
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Prepare a phosphate buffer solution (e.g., 0.01 M) in water.
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The mobile phase can be a mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol. A typical starting ratio could be 50:50 (v/v).[7][8]
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Adjust the pH of the aqueous component to a suitable value (e.g., 3.0) with phosphoric acid.
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Filter and degas the mobile phase before use.
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Standard Solution Preparation:
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Accurately weigh a known amount of 3-Benzoylpiperidine HCl reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
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Prepare a series of working standards by diluting the stock solution to different concentrations to establish a calibration curve.
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Sample Solution Preparation:
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Accurately weigh the 3-Benzoylpiperidine HCl sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
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Chromatographic Conditions:
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Analysis:
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Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
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Inject the sample solution and record the chromatogram.
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Identify the peak corresponding to 3-Benzoylpiperidine HCl by comparing its retention time with that of the standard.
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Calculate the purity of the sample by comparing its peak area to the calibration curve.
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Data Interpretation: The purity is expressed as a percentage, calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
While specific toxicity data for 3-Benzoylpiperidine HCl is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals. Related compounds can be irritating to the eyes, respiratory system, and skin.[9][10] Therefore, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
References
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PubChem. (n.d.). 3-Benzoyl-1-methylpiperidin-3-yl benzoate--hydrogen chloride (1/1). Retrieved from [Link]
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MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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CP Lab Safety. (n.d.). 3-Benzoylpiperidine HCl, 98% Purity, C12H16ClNO, 10 grams. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
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PubChem. (n.d.). Benzoylpiperidine. Retrieved from [Link]
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ChemBK. (n.d.). phenyl(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Retrieved from [Link]
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ChemBK. (n.d.). 2-Benzoylpiperidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
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ChemBK. (n.d.). 1-BENZYL-3-HYDROXY PIPERIDINE HCL. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
PubMed Central. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
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LookChem. (n.d.). Cas 14807-96-6,Talc. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Talc (Mg3H2(SiO3)4). Retrieved from [Link]
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